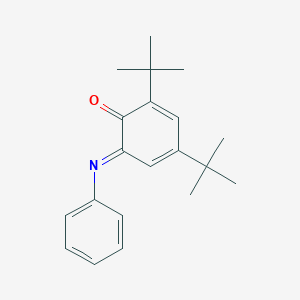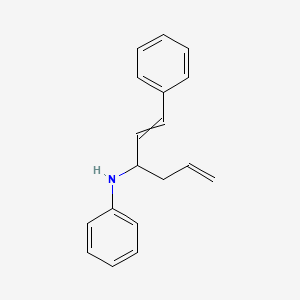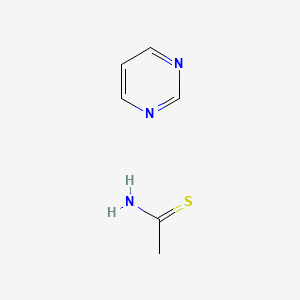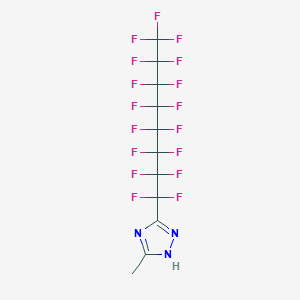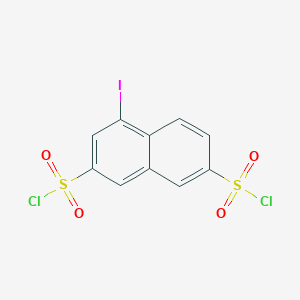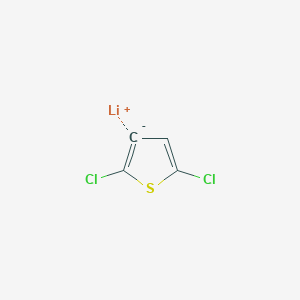![molecular formula C56H85FN2O2 B15161962 6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline CAS No. 847871-66-3](/img/structure/B15161962.png)
6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline is a fluorinated quinoxaline derivative. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of Fluorine: Fluorine atoms can be introduced into the quinoxaline core through electrophilic fluorination reactions.
Attachment of Octadecyloxyphenyl Groups: The octadecyloxyphenyl groups can be attached to the quinoxaline core via Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield, purity, and cost-effectiveness. Green chemistry principles and cost-effective methods are often employed to ensure sustainable and economical production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the fluorine and octadecyloxy groups, resulting in different chemical and physical properties.
6,7-Difluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline: Contains an additional fluorine atom, which can further alter its properties.
Uniqueness
6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline is unique due to the presence of both fluorine and octadecyloxyphenyl groups, which enhance its chemical stability, lipophilicity, and potential biological activity .
Properties
CAS No. |
847871-66-3 |
|---|---|
Molecular Formula |
C56H85FN2O2 |
Molecular Weight |
837.3 g/mol |
IUPAC Name |
6-fluoro-2,3-bis(4-octadecoxyphenyl)quinoxaline |
InChI |
InChI=1S/C56H85FN2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-45-60-51-40-35-48(36-41-51)55-56(59-54-47-50(57)39-44-53(54)58-55)49-37-42-52(43-38-49)61-46-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-44,47H,3-34,45-46H2,1-2H3 |
InChI Key |
XQVVFIHKEOROBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)N=C2C4=CC=C(C=C4)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


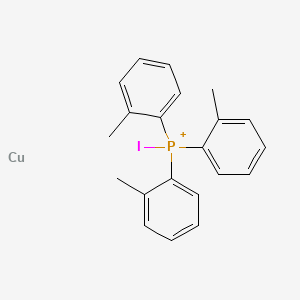
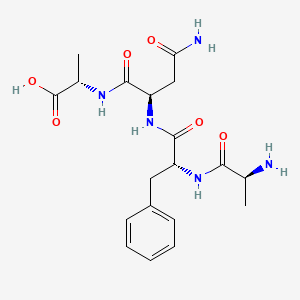
![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
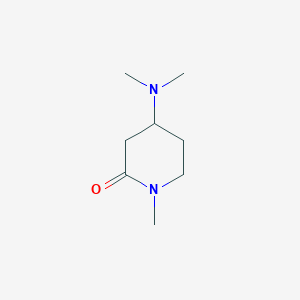
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]](/img/structure/B15161933.png)
